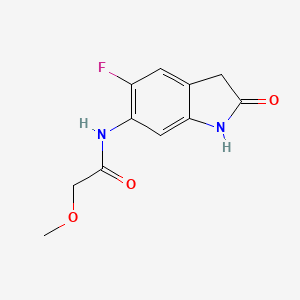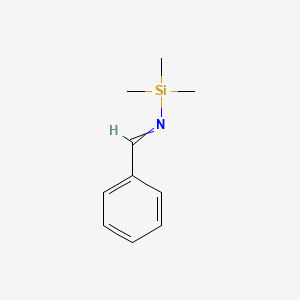
(E)-1-phenyl-N-trimethylsilylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-phenyl-N-trimethylsilylmethanimine is an organic compound that belongs to the class of silylamines It is characterized by the presence of a benzylidene group attached to a trimethylsilyl amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-1-phenyl-N-trimethylsilylmethanimine can be synthesized via the reaction of benzaldehyde with trimethylsilylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The process involves the dropwise addition of equimolar amounts of benzaldehyde to trimethylsilylamine in a suitable solvent such as benzene at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of side products.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1-phenyl-N-trimethylsilylmethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Benzylidene derivatives.
Reduction: Primary amines.
Substitution: Various substituted silylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-1-phenyl-N-trimethylsilylmethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of amine-functionalized polymers and other organic compounds.
Biology: The compound is explored for its potential in modifying biomolecules and creating bio-compatible materials.
Medicine: Research is ongoing to investigate its potential as a precursor in drug synthesis and delivery systems.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-1-phenyl-N-trimethylsilylmethanimine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine, making it more reactive in substitution and addition reactions. The benzylidene group can participate in resonance stabilization, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
N-Benzylidenemethylamine: Similar in structure but with a methyl group instead of a trimethylsilyl group.
N-Benzylidenebenzylamine: Contains a benzyl group instead of a trimethylsilyl group.
N-Benzylidenetrimethylsilylbenzylamine: A derivative with both benzyl and trimethylsilyl groups.
Uniqueness: (E)-1-phenyl-N-trimethylsilylmethanimine is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where enhanced nucleophilicity or stability is required .
Propiedades
Fórmula molecular |
C10H15NSi |
|---|---|
Peso molecular |
177.32 g/mol |
Nombre IUPAC |
1-phenyl-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C10H15NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clave InChI |
ATGAAABKKYCMRZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N=CC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
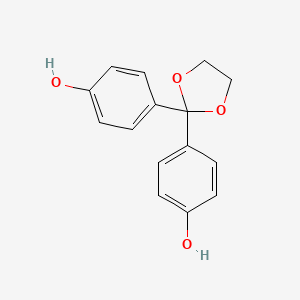
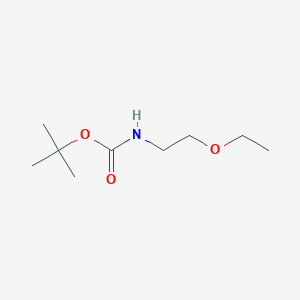
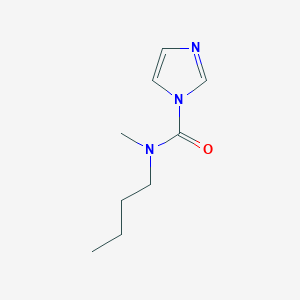
![N-methyl-N-[2-(2,6-dichloro-phenyl)-ethyl]-amine](/img/structure/B8695757.png)
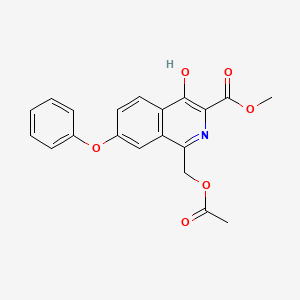
![N-[1-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B8695777.png)
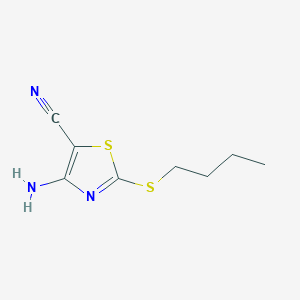
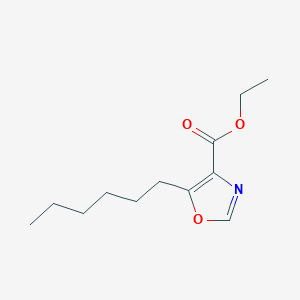

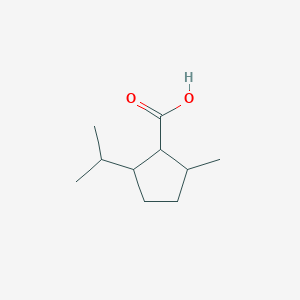
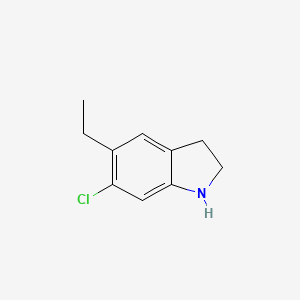
![Octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B8695811.png)
